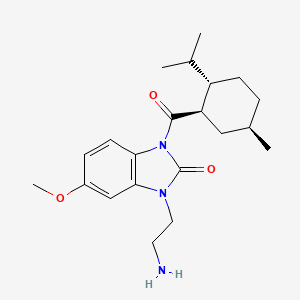![molecular formula C18H15N5O B612283 3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one CAS No. 1378524-25-4](/img/structure/B612283.png)
3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PF-03671148 involves multiple steps, including the formation of quinazolinone-containing fragments. These fragments undergo specific chemical modifications to achieve the desired inhibitory activity against ALK5 . The synthetic routes and reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Analyse Chemischer Reaktionen
PF-03671148 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
PF-03671148 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of ALK5 and its effects on various biochemical pathways.
Biology: It is used to investigate the role of ALK5 in cellular processes such as fibrosis, wound healing, and tissue regeneration.
Medicine: It is being explored as a potential therapeutic agent for treating fibrotic diseases, including dermal scarring and kidney fibrosis.
Wirkmechanismus
PF-03671148 exerts its effects by inhibiting the activity of ALK5, a key receptor in the transforming growth factor beta (TGF-β) signaling pathway. This inhibition leads to a reduction in the expression of fibrotic genes and protein markers, thereby preventing fibrosis and promoting wound healing. The molecular targets and pathways involved include the SMAD signaling pathway, which is crucial for the regulation of gene expression in response to TGF-β .
Vergleich Mit ähnlichen Verbindungen
PF-03671148 ist einzigartig in seiner starken inhibitorischen Aktivität gegen ALK5. Ähnliche Verbindungen umfassen:
Verbindung 19: Ein weiterer ALK5-Inhibitor mit einer ähnlichen Bindungsmode wie PF-03671148.
Quinazolinonhaltige Fragmente: Diese Verbindungen hemmen ebenfalls ALK5, können aber unterschiedliche Bindungsaffinitäten und Selektivitäten aufweisen.
PF-03671148 zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
1378524-25-4 |
|---|---|
Molekularformel |
C18H15N5O |
Molekulargewicht |
317.34 |
IUPAC-Name |
3-methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-12-4-3-5-17(21-12)23-16(8-9-20-23)13-6-7-15-14(10-13)18(24)22(2)11-19-15/h3-11H,1-2H3 |
InChI-Schlüssel |
OWIYYKSTVQMPLM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)N2C(=CC=N2)C3=CC4=C(C=C3)N=CN(C4=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PF03671148; PF03671148; PF 03671148. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
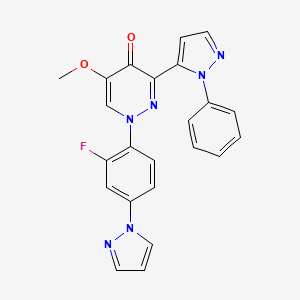
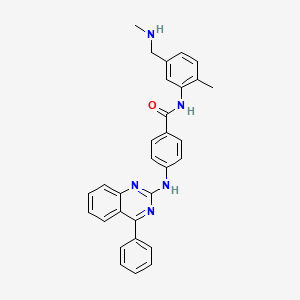
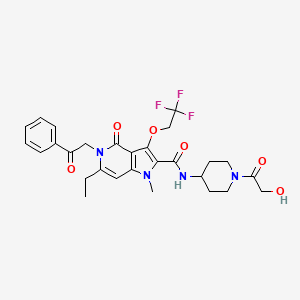
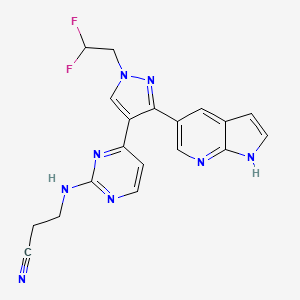

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)
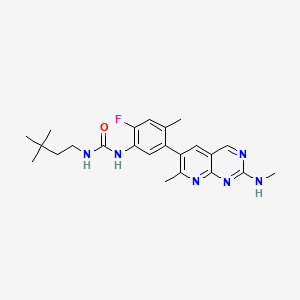
![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

